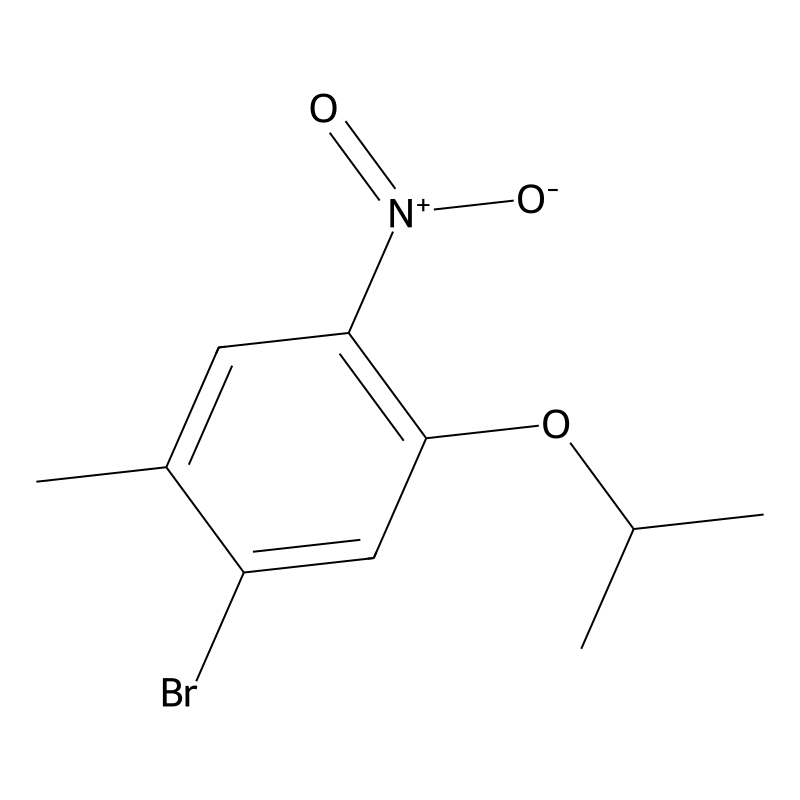

1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene (CAS 1202858-68-1) is a highly functionalized, tetra-substituted aromatic building block primarily procured as an advanced active pharmaceutical ingredient (API) intermediate. Its structural value lies in the precise arrangement of four distinct functional groups: a reactive bromide optimized for palladium-catalyzed cross-coupling, a sterically demanding isopropoxy group, a methyl group, and a nitro group poised for downstream reduction to an aniline [1]. In industrial procurement, this compound is strictly utilized as the core precursor for the commercial synthesis of anaplastic lymphoma kinase (ALK) inhibitors, most notably Ceritinib (LDK378). By providing a pre-installed, sterically tuned pharmacophore, it allows manufacturers to bypass early-stage functionalization and proceed directly to late-stage C-C bond formation and pyrimidine coupling [2].

Research Fit

Attempting to substitute this specific intermediate with cheaper, closely related analogs introduces severe process bottlenecks and yield losses. Substituting with the chloro-analog (1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene, CAS 1032903-50-6) drastically reduces reactivity in the critical Negishi or Suzuki cross-coupling steps due to the higher bond dissociation energy of the C-Cl bond, forcing the use of expensive proprietary phosphine ligands and elevated temperatures that risk degrading the nitro group [1]. Conversely, purchasing the upstream fluoro-precursor (1-Bromo-5-fluoro-2-methyl-4-nitrobenzene, CAS 64695-96-1) requires the buyer to perform a highly basic nucleophilic aromatic substitution (SNAr) with isopropanol in-house. This step requires excess cesium carbonate, generates corrosive fluoride waste, and risks 5-10% defluorination or hydrolysis side-reactions, complicating scale-up and downstream purification [2]. Procuring the exact pre-isopropoxylated bromo-derivative is therefore essential for maximizing reactor throughput and ensuring API-grade purity.

Substitution Risk

Negishi Coupling Efficiency: Bromide vs Chloride

In the synthesis of ALK inhibitors, the attachment of the piperidine ring via C-C bond formation is a critical bottleneck. The target compound (1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene) undergoes highly efficient Negishi cross-coupling with piperidinylzinc reagents using standard, inexpensive Pd(PPh3)2Cl2 and CuI catalysts, typically achieving 75-85% yields at moderate temperatures [1]. In contrast, the chloro-analog (CAS 1032903-50-6) exhibits sluggish oxidative addition due to the stronger C-Cl bond (~397 kJ/mol vs ~280 kJ/mol for C-Br), often yielding <50% under identical conditions or requiring >2x catalyst loading with expensive dialkylbiaryl phosphine ligands to achieve comparable conversion [2].

| Evidence Dimension | Cross-coupling yield and catalyst requirements |

| Target Compound Data | 75-85% yield using standard Pd(PPh3)2Cl2/CuI at moderate temperatures |

| Comparator Or Baseline | 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene (CAS 1032903-50-6) |

| Quantified Difference | Chloro analog yields <50% without expensive proprietary ligands and elevated temperatures |

| Conditions | Negishi coupling with (1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide in THF |

Procuring the bromo-derivative directly lowers catalyst costs and maximizes throughput in the critical C-C bond formation step of ALK inhibitor synthesis.

Eliminating SNAr and Fluoride Waste

Procuring the pre-isopropoxylated target compound completely bypasses the need for in-house nucleophilic aromatic substitution (SNAr). When utilizing the upstream baseline precursor, 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene (CAS 64695-96-1), manufacturers must react it with isopropanol and excess cesium carbonate at 60°C for up to 16 hours [1]. This process generates corrosive fluoride waste and risks 5-10% defluorination or hydrolysis byproducts that require stringent downstream purification. By purchasing CAS 1202858-68-1, buyers guarantee >98% regiochemical purity and eliminate a highly basic, waste-heavy unit operation from their facility [2].

| Evidence Dimension | Step economy and impurity generation |

| Target Compound Data | Pre-installed isopropoxy group guarantees >98% purity with zero in-house fluoride waste |

| Comparator Or Baseline | 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene (CAS 64695-96-1) |

| Quantified Difference | In-house SNAr requires 16h heating at 60°C with excess base, risking 5-10% side-reaction impurities |

| Conditions | API manufacturing scale-up / SNAr in isopropanol |

Purchasing the pre-functionalized building block streamlines reactor utilization, avoids corrosive waste streams, and simplifies downstream API purification.

Isopropoxy Steric Tuning for ALK Affinity

The specific choice of an isopropoxy group at the 5-position is not arbitrary; it is a strict requirement for the pharmacological efficacy of the final API. In structure-activity relationship (SAR) studies of ALK inhibitors, the bulky isopropoxy group optimally fills the hydrophobic pocket of the ALK kinase domain, enabling sub-nanomolar potency (e.g., Ceritinib IC50 ~0.2 nM) [1]. Substitution with smaller alkoxy groups, such as a methoxy or ethoxy analog, results in a >10-fold drop in target binding affinity due to suboptimal steric interactions within the kinase active site [2].

| Evidence Dimension | Pharmacological potency (IC50) of the downstream API |

| Target Compound Data | Isopropoxy substitution enables sub-nanomolar ALK inhibition (IC50 ~0.2 nM) |

| Comparator Or Baseline | Methoxy or ethoxy analogs |

| Quantified Difference | >10-fold reduction in kinase binding affinity when using smaller alkoxy substituents |

| Conditions | In vitro ALK enzymatic inhibition assays |

The specific isopropoxy substitution is non-negotiable for achieving the required pharmacological efficacy, making this exact structural variant mandatory for Ceritinib-class drug development.

Commercial Synthesis of Ceritinib (LDK378)

This compound is the definitive, late-stage building block for manufacturing Ceritinib. It is specifically chosen because the reactive bromide allows for high-yield Negishi coupling to attach the piperidine ring, while the pre-installed isopropoxy group ensures the correct steric profile for the final API without requiring highly basic in-house SNAr steps [1].

Next-Generation ALK/ROS1 Inhibitor Development

Medicinal chemistry programs targeting mutated ALK or ROS1 kinases utilize this compound as a highly functionalized scaffold. The unique tetra-substituted pattern provides an electron-rich aromatic core that can be easily modified via the bromide, while the nitro group serves as a reliable handle for generating the central aniline required for pyrimidine coupling [2].

Cross-Coupling Methodology Optimization

In process chemistry research, this compound serves as a benchmark substrate for testing new palladium or nickel catalysts. Because it is a sterically hindered, highly functionalized aryl bromide, it represents a realistic, challenging API intermediate for optimizing oxidative addition and reductive elimination in complex C-C bond formation [2].

Application Fit Matrix

XLogP3

Explore Compound Types